Spermidine trihydrochloride

Polyamine chemistry Formulation science Analytical chemistry

Researchers face dosing errors and stability issues with hygroscopic free base spermidine. Spermidine trihydrochloride (CAS 334-50-9) solves this as a non-hygroscopic crystalline powder, ensuring precise gravimetric measurements and aqueous solubility (≥50 mg/mL). - Enables preparation of concentrated stock solutions without organic co-solvents, minimizing solvent-induced artifacts. - Achieves ≥98% purity by HPLC, reducing batch-to-batch variability. - Stable solid form supports reliable global shipping. Globally available with real-time stock verification.

Molecular Formula C7H22Cl3N3
Molecular Weight 254.6 g/mol
CAS No. 334-50-9
Cat. No. B1662268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpermidine trihydrochloride
CAS334-50-9
SynonymsN-(3-Aminopropyl)-1,4-butanediamine trihydrochloride
Molecular FormulaC7H22Cl3N3
Molecular Weight254.6 g/mol
Structural Identifiers
SMILESC(CCNCCCN)CN.Cl.Cl.Cl
InChIInChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H
InChIKeyLCNBIHVSOPXFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.4 [ug/mL]

Spermidine Trihydrochloride Overview


Spermidine trihydrochloride (CAS 334-50-9, C₇H₁₉N₃·3HCl, MW 254.63) is a stable hydrochloride salt of the naturally occurring polyamine spermidine, obtained by combining the free base with three equivalents of hydrochloric acid [1]. Unlike the free base, which exists as a hygroscopic and air-sensitive liquid (CAS 124-20-9) [2], this salt is a white to off-white crystalline powder with a melting point of 257-259 °C (lit.) . It is freely soluble in water (≥50 mg/mL at 25°C) and acts as a polyamine site agonist, a known autophagy inducer, and an inhibitor of neuronal nitric oxide synthase (nNOS) .

Why Spermidine Trihydrochloride Cannot Be Substituted


Despite sharing the same spermidine pharmacophore, in-class compounds cannot be substituted without compromising experimental reproducibility or formulation integrity. Free base spermidine (CAS 124-20-9) exists as a labile, air-sensitive liquid that is poorly soluble in water, highly hygroscopic, and prone to oxidative degradation [1]. These physicochemical liabilities introduce substantial variability in dosing accuracy, stock solution preparation, and long-term stability. Conversely, the trihydrochloride salt provides a solid, non-hygroscopic crystalline matrix with precisely defined stoichiometry (C₇H₁₉N₃·3HCl), enabling accurate gravimetric measurement and reproducible aqueous dissolution [2]. The free base is also a liquid at room temperature with a reported boiling point of 128-130 °C at 14 mmHg [1], whereas the trihydrochloride salt is a solid powder with a melting point of 257-259 °C , a physical state difference that has direct implications for handling, storage, and manufacturing processes. Additionally, the differential stability of spermidine trihydrochloride versus spermine tetrahydrochloride in cell culture models indicates distinct cytotoxic thresholds [3], underscoring that polyamine analogs are not biologically interchangeable without rigorous validation. These differences carry direct consequences for procurement: selecting the inappropriate form can lead to inaccurate dosing, failed experiments, or batch-to-batch inconsistencies.

Procurement Evidence for Spermidine Trihydrochloride


Solubility Advantage Over Free Base

Spermidine trihydrochloride exhibits markedly enhanced aqueous solubility and a solid physical state compared to free base spermidine. The free base exists as an air-sensitive liquid that is poorly soluble in water and highly hygroscopic [1]. In contrast, the trihydrochloride salt is a white crystalline powder freely soluble in water, with measured solubility of ≥50 mg/mL at 25°C . This differential solubility directly impacts the preparation of aqueous stock solutions for in vitro assays and in vivo dosing. Furthermore, the physical state difference is reflected in the thermal properties: the free base is a liquid with a boiling point of 128-130 °C at 14 mmHg [1], whereas the trihydrochloride salt is a solid with a melting point of 257-259 °C (lit.) , enabling gravimetric dispensing with standard laboratory balances.

Polyamine chemistry Formulation science Analytical chemistry

Subchronic Oral Safety Profile

A 2023 GLP-compliant 90-day oral (dietary) toxicity study in Sprague-Dawley rats established a subchronic No Observed Adverse Effect Level (NOAEL) of 728 mg/kg bw/day for males and 829 mg/kg bw/day for females following administration of spermidine trihydrochloride produced via engineered Saccharomyces cerevisiae [1]. Spermidine-3HCl was non-genotoxic in both the bacterial reverse mutation assay and the mammalian micronucleus assay [1]. In a 1969 cell culture study comparing polyamine toxicity, spermidine trihydrochloride required a higher concentration than spermine tetrahydrochloride to produce the same morphological and replication effects on primary human embryo lung fibroblasts and H.Ep.2 cells [2]. While direct NOAEL data for free base spermidine under comparable GLP conditions are not available in the public literature, the established toxicological profile of the trihydrochloride salt provides a regulatory-grade safety benchmark for procurement decisions.

Toxicology Nutraceutical safety Regulatory science

Autophagy-Mediated Mitochondrial Protection

In a 2023 study published in Scientific Reports, spermidine trihydrochloride treatment significantly reduced mitochondrial superoxide levels in replicative senescent endothelial cells (ECs). Senescent ECs were treated with spermidine for 48 hours, and mitochondrial superoxide was quantified using the MitoSOX fluorescent probe. Spermidine treatment reduced fluorescence intensity compared to vehicle control [1]. The study further demonstrated that this effect was mediated through enhanced autophagy, as ATG5 knockdown abrogated the spermidine-induced reduction in mitochondrial superoxide [1]. While direct EC50 values for autophagy induction are not reported in this dataset, the functional rescue of mitochondrial quality in a disease-relevant model (senescent ECs) provides translational evidence that distinguishes spermidine trihydrochloride from in-class compounds lacking similar validation. Spermidine and spermine co-administration in SAMP8 mice also increased SOD activity and decreased MDA levels [2], indicating class-level polyamine effects on oxidative stress; however, spermidine-specific mitochondrial quality control mechanisms may differ from those of spermine.

Autophagy Mitochondrial biology Aging research

Neuroprotection in Huntington's Disease Model

In a 2016 study using a 3-nitropropionic acid (3-NP) rat model of Huntington's disease (HD), oral administration of spermidine at 5 and 10 mg/kg/day for 21 days significantly attenuated 3-NP-induced striatal toxicity [1]. Spermidine pretreatment reduced lipid peroxidation (LPO) and restored glutathione (GSH) levels in the striatum compared to 3-NP-treated controls [1]. The study also reported that spermidine normalized alterations in neurotransmitter levels, including GABA, glutamate, dopamine, norepinephrine, and serotonin [1]. In a parallel study using SAMP8 mice, spermidine and spermine both increased SOD activity and decreased MDA levels in the aging brain [2], confirming class-level antioxidant effects. While direct comparison of spermidine versus spermine potency in the HD model is not available, the spermidine-specific neuroprotective profile in striatal toxicity provides a validated in vivo benchmark for procurement in neuroscience research.

Neuroprotection Huntington's disease Oxidative stress

Solution Stability and Handling Requirements

Spermidine trihydrochloride is used as an analytical standard for the detection of biogenic amines via HPLC . Critical handling specifications indicate that spermidine deaminates with time in solution; therefore, solutions must be stored frozen and prepared freshly . Sterile solutions should be prepared via filtration rather than autoclaving . The solid powder form of spermidine trihydrochloride is stable at room temperature for shipping and storage , whereas the free base is a hygroscopic liquid that is air-sensitive . While no direct kinetic comparison of deamination rates between the trihydrochloride salt and free base is available in the public literature, the documented handling requirements provide explicit guidance for maintaining compound integrity in analytical and experimental workflows.

Analytical chemistry Biogenic amine detection HPLC standardization

Spermidine Trihydrochloride Applications


In Vitro Autophagy and Mitochondrial Assays

Spermidine trihydrochloride is validated for use in cell culture models of autophagy and mitochondrial dysfunction. As demonstrated in replicative senescent endothelial cells, 48-hour spermidine treatment reduces mitochondrial superoxide levels, an effect that is abrogated by ATG5 knockdown, confirming autophagy-dependent mitochondrial quality control [1]. The compound's high aqueous solubility (≥50 mg/mL in water) enables preparation of concentrated stock solutions without organic co-solvents, minimizing solvent-induced artifacts in cell-based assays . This makes spermidine trihydrochloride the preferred form for in vitro studies of cellular aging, senescence, and mitophagy compared to the poorly water-soluble free base.

In Vivo Neuroprotection in Huntington's Disease Models

Spermidine trihydrochloride is suitable for oral administration in rodent models of neurodegeneration. In a 3-NP-induced Huntington's disease rat model, oral spermidine at 5 and 10 mg/kg/day for 21 days significantly attenuated striatal oxidative stress (reduced lipid peroxidation, restored glutathione levels) and normalized neurotransmitter alterations [2]. The compound's favorable subchronic safety profile, with a NOAEL of 728 mg/kg bw/day in rats [3], supports repeated oral dosing in chronic disease models. Procurement of the trihydrochloride salt ensures accurate gravimetric dosing due to its solid powder form and defined stoichiometry.

Biogenic Amine Detection by HPLC

Spermidine trihydrochloride is employed as a reference standard for the detection and quantification of biogenic amines using HPLC methods . The solid crystalline powder with ≥99.0% purity (AT) provides a reliable calibration standard, whereas the free base liquid form is less suitable for gravimetric standard preparation. Critical handling specifications mandate that aqueous solutions be stored frozen and prepared freshly to avoid deamination artifacts . Laboratories requiring reproducible HPLC calibration for polyamine analysis should specify the trihydrochloride salt.

Nutraceutical Formulation and Supplement Development

Spermidine trihydrochloride is the preferred raw material for nutraceutical formulations due to its solid powder form, high purity (≥98-99% via HPLC), and documented safety profile. The 2023 GLP-compliant 90-day oral toxicity study established a subchronic NOAEL of 728 mg/kg bw/day with no genotoxicity observed [3]. The compound's thermal stability (melting point 257-259 °C) supports manufacturing processes such as tableting and encapsulation. In contrast, free base spermidine is a labile liquid unsuitable for solid dosage form development [4]. Human pharmacokinetic studies are underway to characterize absorption kinetics (Tmax, Cmax, T1/2, AUC) following 20 mg and 40 mg oral doses of spermidine trihydrochloride [5].

Technical Documentation Hub

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